molecular formula C19H22N2O2 B8375472 2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde

2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde

Cat. No.: B8375472
M. Wt: 310.4 g/mol
InChI Key: DFXOJNMBENELIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(4-Phenylpiperazin-1-yl)ethyloxy]benzaldehyde is a useful research compound. Its molecular formula is C19H22N2O2 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

2-[2-(4-phenylpiperazin-1-yl)ethoxy]benzaldehyde

InChI

InChI=1S/C19H22N2O2/c22-16-17-6-4-5-9-19(17)23-15-14-20-10-12-21(13-11-20)18-7-2-1-3-8-18/h1-9,16H,10-15H2

InChI Key

DFXOJNMBENELIZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2C=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 2.29 g of 2-(2-chloroethyloxy)benzaldehyde ethyleneacetal, 1.73 g of N-phenylpiperazine, 1.50 g of anhyrous potassium carbonate and 15 ml of dimethylformamide is stirred at 70°-80° C. for about 18 hours under argon atmosphere. The reaction mixture is concentrated under reduced pressure to remove dimethylformamide. Water is added to the residue, and the aqueous mixture is extracted with ether. The extract is washed with water, dried and concentrated under reduced pressure to remove solvent. The residue is dissolved in 10 ml of methanol, and 10% hydrochloric acid is added thereto. The mixture is heated at 60° to 70° C. for 10 to 20 minutes, and then is made alkaline with 10% sodium hydroxide solution and extracted with ether. The extract is washed with water, dried and concentrated under reduced pressure to remove solvent. The residue is purified by silica gel chromatography (solvent, ethyl acetate:chloroform=2:8). 1.33 g of 2-[2-(4-phenylpiperazin-1-yl)ethyloxy]benzaldehyde are obtained as a colorless oil.
Quantity
2.29 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

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